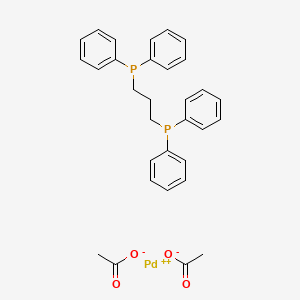
3-Diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);diacetate is a coordination complex that features palladium as the central metal ion coordinated with 3-diphenylphosphanylpropyl(diphenyl)phosphane ligands. This compound is notable for its applications in catalysis, particularly in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);diacetate typically involves the reaction of palladium(II) acetate with 3-diphenylphosphanylpropyl(diphenyl)phosphane ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or tetrahydrofuran. The reaction conditions include moderate temperatures and the use of a base to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced back to palladium(0) or palladium(I) species.
Substitution: Ligand exchange reactions are common, where the phosphane ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligands and under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) nanoparticles.
科学的研究の応用
3-Diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);diacetate has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioconjugation and as a catalyst in bioorthogonal chemistry.
Medicine: Research is ongoing into its use in drug development and as a potential therapeutic agent.
Industry: It is employed in the synthesis of fine chemicals, pharmaceuticals, and polymers.
作用機序
The mechanism by which 3-Diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);diacetate exerts its effects involves the coordination of the palladium center with the phosphane ligands. This coordination facilitates the activation of substrates and the formation of reactive intermediates. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, making it a versatile catalyst in organic synthesis .
類似化合物との比較
Similar Compounds
1,3-Bis(diphenylphosphino)propane: This compound is similar in structure but lacks the palladium center.
Dichloro(1,3-bis(diphenylphosphino)propane)nickel: This nickel complex is used in similar catalytic applications but with different reactivity and selectivity profiles.
Uniqueness
3-Diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);diacetate is unique due to the presence of the palladium center, which imparts distinct catalytic properties. Its ability to facilitate a wide range of organic transformations under mild conditions makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);diacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2C2H4O2.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*1-2(3)4;/h1-12,14-21H,13,22-23H2;2*1H3,(H,3,4);/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQJJIGUZDDNID-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O4P2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
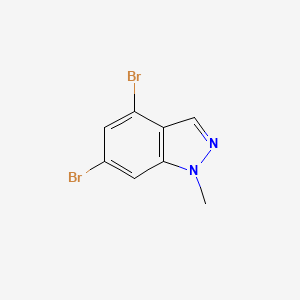
![tert-butyl N-[(2-oxo-1H-quinolin-4-yl)methyl]carbamate](/img/structure/B8231381.png)
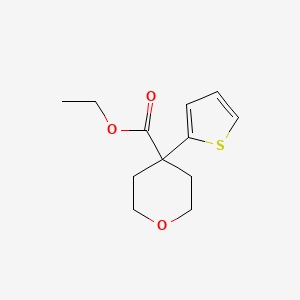
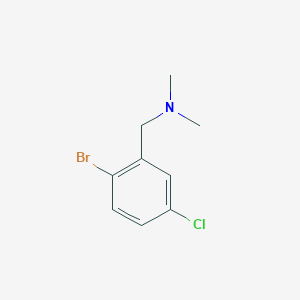
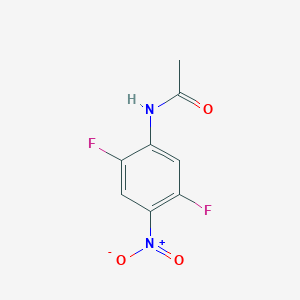
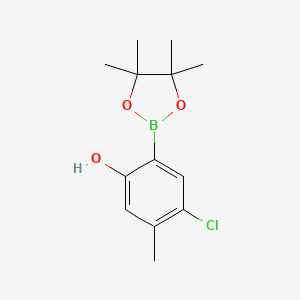
![2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8231411.png)
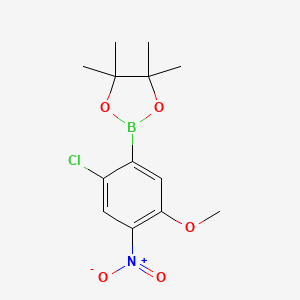
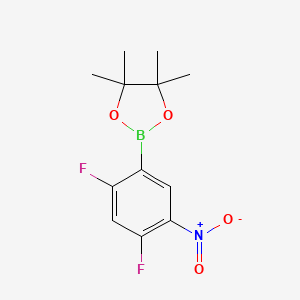
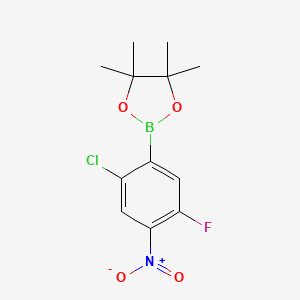
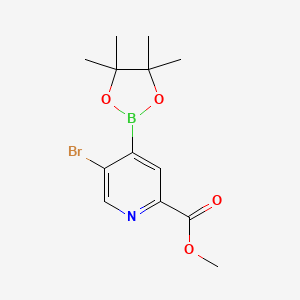
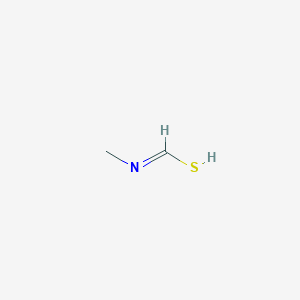
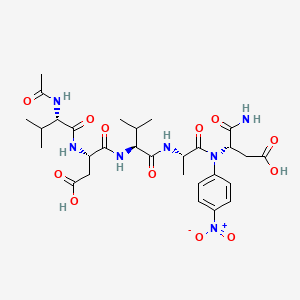
![2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid](/img/structure/B8231463.png)
